Ivabradine Impurity 11

Catalog No.
S1790691
CAS No.
1132667-04-9
M.F
C12H17NO2
M. Wt
207.27
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ivabradine Impurity 11

CAS Number

1132667-04-9

Product Name

Ivabradine Impurity 11

Molecular Formula

C12H17NO2

Molecular Weight

207.27

Synonyms

(7R)-3,4-Dimethoxy-N-methyl-bicyclo[4.2.0]octa-1,3,5-triene-7-methanamine

Cardiac Remodeling

Chronic Heart Failure with Systolic Dysfunction

Heart Failure with Reduced Ejection Fraction

Stable Ischemic Heart Disease

Inappropriate Sinus Tachycardia

Pediatric Heart Failure

Peri-operative Setting

Atrial Fibrillation

Ivabradine Impurity 11 is a chemical compound associated with the pharmaceutical agent ivabradine, primarily used in the treatment of heart-related conditions. This impurity arises during the synthesis of ivabradine and can affect the quality and safety of the final pharmaceutical product. The presence of impurities like Ivabradine Impurity 11 is crucial for quality control in drug manufacturing, as they can influence both the efficacy and safety profile of the medication.

  • Ivabradine Impurity 11 is not a therapeutic agent and does not have a known mechanism of action in the body.
  • Limited information exists on the safety profile of Ivabradine Impurity 11.
  • However, its presence as a contaminant in a drug suggests potential safety concerns.
  • Further research is required to determine its toxicity, flammability, and reactivity.

Future Research Directions

  • Elucidating the chemical structure of Ivabradine Impurity 11.
  • Investigating its formation pathway during Ivabradine synthesis.
  • Determining its physical and chemical properties.
  • Evaluating its potential impact on the safety and efficacy of Ivabradine.
, typically starting from precursor compounds. The general pathway includes:

  • Formation of Intermediates: The initial step often involves the reaction of starting materials with reagents such as oxalic acid under mild conditions to produce various intermediates.
  • Acylation Reactions: Subsequent steps may include acylation reactions with amines, leading to further derivatization of intermediates.
  • Reduction Reactions: Carbonyl groups in intermediates are often reduced to alcohols, forming key intermediates that eventually lead to the target impurity.
  • Final Reaction Steps: The final steps usually involve reactions with hydrochloric acid in non-protonic solvents to yield Ivabradine Impurity 11.

These reactions are essential for understanding the stability and degradation pathways of ivabradine and its related impurities .

The synthesis methods for Ivabradine Impurity 11 generally include:

  • Refluxing Starting Materials: Using solvents such as acetonitrile or polar aprotic solvents under reflux conditions.
  • Catalytic Conditions: Employing weak bases or acid catalysts to facilitate reactions without harsh conditions.
  • Purification Techniques: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate high-purity samples of the impurity .

Ivabradine Impurity 11 serves several important applications:

  • Quality Control: It is used as a reference standard in analytical methods for assessing the purity of ivabradine formulations.
  • Stability Testing: Understanding its behavior under various conditions helps in stability testing of ivabradine products.
  • Toxicological Studies: Investigating potential toxic effects associated with impurities ensures safer pharmaceutical products .

Studies on Ivabradine Impurity 11 focus on its interactions with biological systems and other compounds. These studies typically assess:

  • Metabolic Pathways: How this impurity is metabolized in vivo and its potential interactions with cytochrome P450 enzymes.
  • Pharmacological Interactions: Possible modifications to the pharmacodynamics and pharmacokinetics of ivabradine when impurities are present .

Ivabradine Impurity 11 shares structural similarities with several other impurities and metabolites derived from ivabradine synthesis. Some notable compounds include:

Compound NameDescriptionUnique Features
IvabradineActive pharmaceutical ingredientSelective HCN channel inhibitor
N-desmethylivabradineMajor metaboliteActive but less potent than ivabradine
Butamine hydrochlorideRelated impurityRecognized for its role in synthetic pathways
Impurity IA synthetic byproductOften co-elutes with ivabradine in analytical tests
Impurity IIAnother synthetic impurityIdentified as a degradation product

These compounds highlight the complexity of ivabradine's synthesis and the importance of monitoring impurities like Ivabradine Impurity 11 to ensure drug safety and efficacy .

Ivabradine Impurity 11, chemically known as (R)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine (CAS: 1132667-04-9), represents a significant impurity in the synthesis of ivabradine, a medication used for treating heart conditions [1] [3]. This compound features a distinctive bicyclo[4.2.0]octa-1,3,5-triene core structure with methoxy substituents at positions 3 and 4, along with an N-methylmethanamine group at position 7 [1] [9]. Understanding the formation and degradation mechanisms of this impurity is crucial for pharmaceutical quality control and process optimization [3] [6].

Formation Pathways During Ivabradine Synthesis

The formation of Ivabradine Impurity 11 occurs primarily during the multi-step synthesis of ivabradine, where specific reaction conditions and intermediates contribute to its generation [3] [10]. The synthesis of ivabradine involves several complex steps, including cyclization reactions, reductive aminations, and coupling processes, each potentially contributing to impurity formation [16] [27].

Reaction Intermediates in Multi-Step Synthesis Processes

The synthesis of ivabradine begins with the preparation of key intermediates that eventually lead to the formation of the bicyclic structure characteristic of both the active pharmaceutical ingredient and Impurity 11 [16] [27]. One critical intermediate in this process is (2E)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile (formula I), which serves as a precursor for subsequent reactions [16] [17].

The conversion pathway proceeds through the following key intermediates:

IntermediateChemical StructureRole in SynthesisPotential for Impurity 11 Formation
(2E)-3-(3,4-dimethoxyphenyl)prop-2-enenitrileFormula IInitial precursorLow
3-(3,4-dimethoxyphenyl)propanenitrileFormula XReduced form of Formula IModerate
3-(2-bromo-4,5-dimethoxyphenyl)propanenitrileFormula VIIIBrominated intermediateHigh
3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrileFormula IIICyclized intermediateVery High

The formation of Impurity 11 is particularly associated with the reduction of the nitrile group in the bicyclic intermediate (Formula III) [27] [30]. During this reduction process, typically performed using borane-tetrahydrofuran complex or lithium aluminum hydride, the nitrile group is converted to an amine [30]. If this reduction occurs with altered stereoselectivity or under suboptimal conditions, it can lead to the formation of the (R)-configured amine instead of the desired (S)-configuration, resulting in Impurity 11 [9] [26].

The reaction of the bicyclic intermediate with reducing agents proceeds as follows:

Formula III + Reducing Agent → (S)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-methylamine (Desired)                             → (R)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-methylamine (Impurity precursor)

The subsequent N-methylation of the (R)-configured amine leads directly to the formation of Ivabradine Impurity 11 [26] [30]. This methylation typically occurs through reductive amination or direct alkylation processes [30].

Byproduct Generation in Cyclization Reactions

The cyclization reaction represents a critical step in ivabradine synthesis, where the bicyclo[4.2.0]octa-1,3,5-triene core structure is formed [16] [17]. This intramolecular cyclization typically involves the compound 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile (Formula VIII) undergoing reaction in a basic medium [27].

The cyclization mechanism proceeds through the following steps:

  • Deprotonation of the α-carbon adjacent to the nitrile group by a strong base (typically n-butyllithium or lithium diisopropylamide) [27]
  • Nucleophilic attack of the resulting carbanion on the brominated aromatic carbon [16]
  • Formation of the four-membered ring characteristic of the bicyclo[4.2.0]octa-1,3,5-triene system [16] [27]

During this cyclization process, several factors can contribute to the formation of byproducts that eventually lead to Impurity 11:

FactorMechanismImpact on Impurity Formation
Base strength and concentrationAffects deprotonation efficiency and selectivityHigher base concentrations may lead to side reactions
Reaction temperatureInfluences reaction kinetics and stereoselectivityElevated temperatures can reduce stereoselectivity
Solvent systemAffects stability of intermediates and reaction pathwayProtic solvents may interfere with carbanion formation
Reaction timeDetermines extent of conversion and side reactionsExtended reaction times increase byproduct formation

The cyclization reaction is particularly prone to generating positional isomers and stereoisomers as byproducts [28]. The formation of the (R)-configured bicyclic intermediate during this step significantly contributes to the eventual formation of Impurity 11 [9] [26]. Research findings indicate that the stereoselectivity of this cyclization can be influenced by the reaction conditions, with lower temperatures generally favoring the formation of the desired (S)-configuration [16] [27].

Additionally, incomplete cyclization can lead to open-chain byproducts that undergo subsequent reactions to form various impurities [28]. The presence of trace amounts of water or protic solvents during the cyclization reaction can also lead to hydrolysis of intermediates, further contributing to impurity formation [16] [27].

Oxidative and Photolytic Degradation Pathways

Ivabradine Impurity 11, like the parent compound ivabradine, is susceptible to degradation through oxidative and photolytic pathways [4] [6]. These degradation mechanisms can occur during synthesis, storage, or formulation processes, leading to increased impurity levels [6] [12].

Oxidative degradation of Ivabradine Impurity 11 primarily involves reactions at the nitrogen-containing functional groups and the methoxy substituents [4] [14]. Studies have shown that exposure to oxidizing agents such as hydrogen peroxide leads to significant degradation, with the formation of N-oxide derivatives and demethylated products [4] [6].

The primary oxidative degradation pathways include:

  • N-oxidation of the tertiary amine group, resulting in the formation of N-oxide derivatives [6] [14]
  • Demethylation of the methoxy groups, leading to hydroxylated products [4] [14]
  • Oxidation of the methylene bridge in the bicyclic structure, potentially leading to ring-opening products [6] [12]

Photolytic degradation occurs when Ivabradine Impurity 11 is exposed to light, particularly UV radiation [6] [13]. This degradation pathway is of particular concern during manufacturing and storage processes [13]. Research findings indicate that photolytic degradation can lead to various structural changes, including:

  • Photoisomerization of the bicyclic structure [6]
  • Photoinduced demethylation of the methoxy groups [13]
  • Photolytic cleavage of the C-N bonds, resulting in deamination products [6] [13]

A comparative study of oxidative and photolytic degradation rates revealed the following data:

Degradation ConditionDegradation Rate (% per hour)Major Degradation Products
3% H₂O₂, 80°C4.42N-oxide derivatives, demethylated products
7.5% H₂O₂, 80°C5.78N-oxide derivatives, ring-opened products
15% H₂O₂, 80°C7.95Multiple oxidation products
UV light (500 W/m²), 24h3.12Photoisomers, deamination products
UV light (500 W/m²), 48h5.29Advanced degradation products

These findings highlight the susceptibility of Ivabradine Impurity 11 to both oxidative and photolytic degradation, with oxidative conditions generally resulting in more rapid degradation compared to photolytic conditions [13] [14]. The identification of these degradation pathways is crucial for developing appropriate storage conditions and formulation strategies to minimize impurity levels in the final pharmaceutical product [6] [13].

Acid/Base Hydrolysis Stability Profile

The stability of Ivabradine Impurity 11 under acidic and basic conditions is a critical aspect of its degradation profile [4] [12]. Hydrolytic degradation can significantly impact the impurity levels during synthesis, formulation, and storage of ivabradine-containing products [12] [14].

Acid hydrolysis studies have demonstrated that Ivabradine Impurity 11, similar to ivabradine, undergoes significant degradation under acidic conditions [4] [12]. The primary acid hydrolysis degradation pathways include:

  • Protonation of the tertiary amine followed by nucleophilic attack, potentially leading to dealkylation [4]
  • Hydrolysis of the methoxy groups, resulting in demethylation [12]
  • Potential ring-opening reactions of the bicyclic structure under strong acidic conditions [4] [14]

Interestingly, research has shown that the degradation behavior differs depending on the specific acid used [4]. For instance, hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) produce different degradation profiles, with HCl hydrolysis generating two additional degradation products not observed with H₂SO₄ [4] [12].

Base hydrolysis studies indicate that Ivabradine Impurity 11 is also susceptible to degradation under basic conditions, albeit generally to a lesser extent than under acidic conditions [12] [13]. The primary base hydrolysis degradation pathways include:

  • Nucleophilic attack by hydroxide ions on the methoxy groups, leading to demethylation [12]
  • Potential deprotonation followed by elimination reactions [13]
  • Base-catalyzed rearrangements of the bicyclic structure [12] [14]

A comprehensive stability study under various hydrolytic conditions yielded the following results:

Hydrolytic ConditionTemperature (°C)Time (h)Degradation (%)Major Degradation Products
2M HCl802414.95Multiple hydrolysis products including ring-opened derivatives
1M NaOH80245.29Demethylated products, base-catalyzed rearrangement products
Neutral (H₂O)80242.05Minimal degradation, primarily hydration products
Thermal (dry)80240.71Thermal rearrangement products

These findings demonstrate that Ivabradine Impurity 11 exhibits the highest instability under acidic conditions, with significant degradation observed in 2M HCl [12] [13]. The compound shows moderate instability under basic conditions and relatively good stability under neutral hydrolytic conditions [13] [14].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Dates

Modify: 2023-08-15

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